

A Comparative Guide to the Spectroscopic Characterization of 2-Bromoethanol and Its Analogs

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Compound of Interest

Compound Name: 2-Bromoethanol

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This guide provides a detailed comparison of the spectroscopic data for **2-bromoethanol**, a key reagent in organic synthesis, alongside its halogenated analogs, 2-chloroethanol and 2-iodoethanol. The nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data presented herein are essential for the unambiguous identification and purity assessment of these compounds.

Spectroscopic Data Comparison

The following tables summarize the characteristic ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **2-bromoethanol**, 2-chloroethanol, and 2-iodoethanol. This information is critical for distinguishing between these structurally similar compounds.

Table 1: ^1H NMR Spectroscopic Data (Typical values in CDCl_3)

Compound	Chemical Shift (δ) of -CH ₂ X (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Chemical Shift (δ) of -CH ₂ OH (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Chemical Shift (δ) of -OH (ppm)	Multiplicity
2-Bromoethanol	~3.55	Triplet	~6.3	~3.93	Triplet	~6.3	Variable	Singlet (broad)
2-Chloroethanol	~3.65	Triplet	~5.5	~3.85	Triplet	~5.5	Variable	Singlet (broad)
2-Iodoethanol	~3.25	Triplet	~6.8	~3.80	Triplet	~6.8	Variable	Singlet (broad)

Table 2: ¹³C NMR Spectroscopic Data (Typical values in CDCl₃)

Compound	Chemical Shift (δ) of -CH ₂ X (ppm)	Chemical Shift (δ) of -CH ₂ OH (ppm)
2-Bromoethanol[1][2]	~35.5	~63.5
2-Chloroethanol[3][4]	~46.9	~63.1
2-Iodoethanol[5]	~10.2	~64.5

Table 3: Infrared (IR) Spectroscopy Peak Assignments

Functional Group	2-Bromoethanol	2-Chloroethanol	2-Iodoethanol
O-H Stretch	~3350 cm ⁻¹ (broad, strong)	~3360 cm ⁻¹ (broad, strong)	~3350 cm ⁻¹ (broad, strong)
C-H Stretch	~2950 cm ⁻¹ (medium)	~2960 cm ⁻¹ (medium)	~2940 cm ⁻¹ (medium)
C-O Stretch	~1050 cm ⁻¹ (strong)	~1060 cm ⁻¹ (strong)	~1040 cm ⁻¹ (strong)
C-Br Stretch	~650 cm ⁻¹ (medium)	-	-
C-Cl Stretch	-	~750 cm ⁻¹ (medium)	-
C-I Stretch	-	-	~590 cm ⁻¹ (medium)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the haloethanol sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

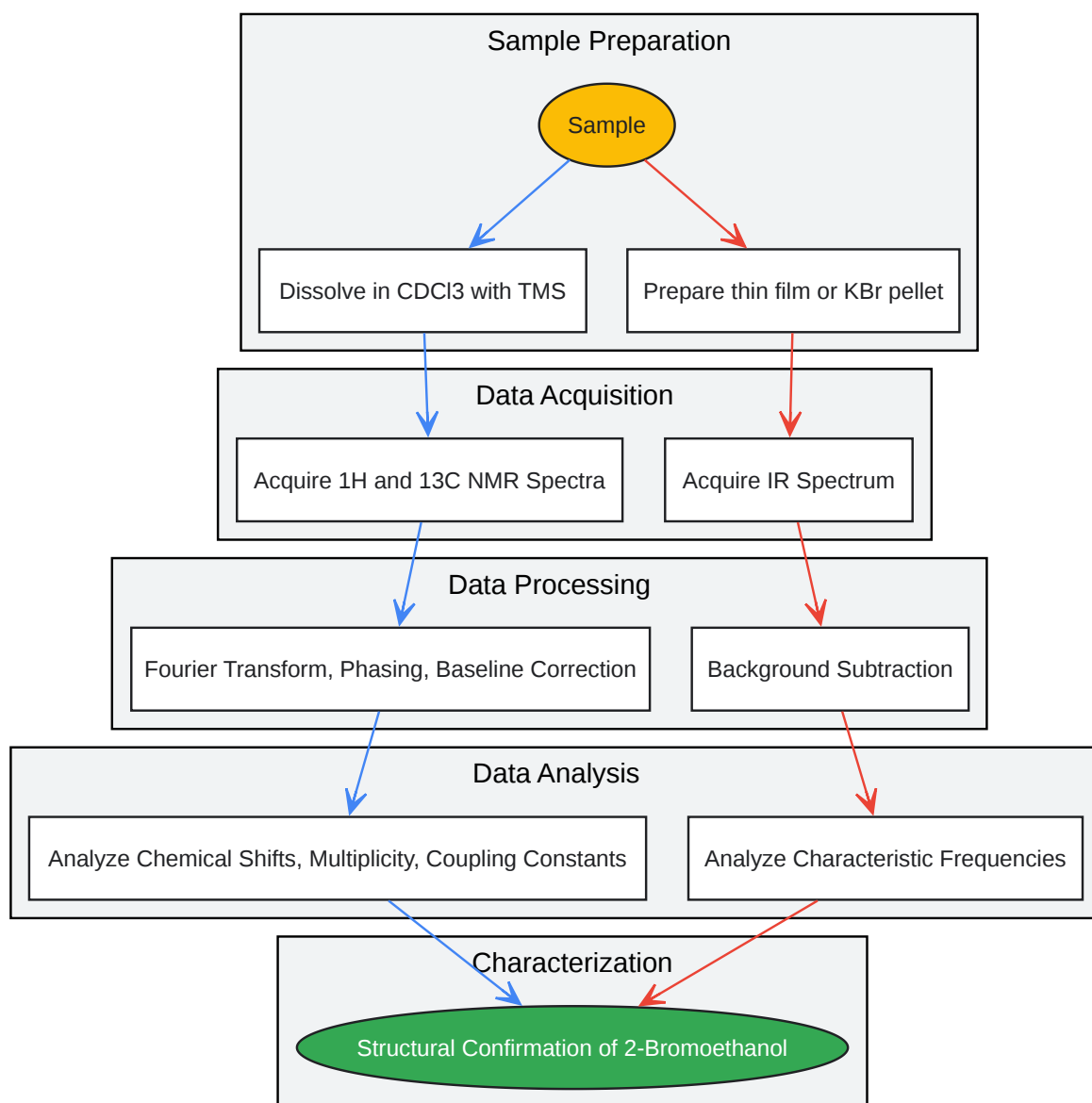
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 100 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.
- IR Spectrum Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Mode: Transmittance or Absorbance.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum. The resulting spectrum is then analyzed for characteristic absorption bands.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-bromoethanol**.



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Caption: Workflow for Spectroscopic Characterization.

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